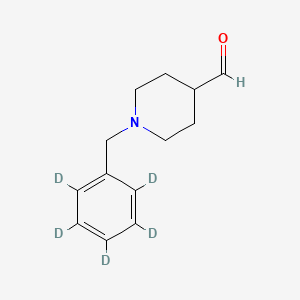

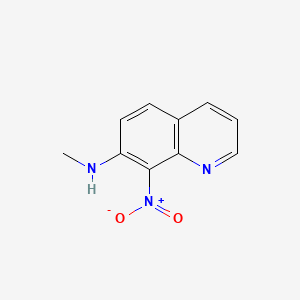

![molecular formula C20H22N2O3 B563631 (4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one CAS No. 174590-39-7](/img/structure/B563631.png)

(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its 3D conformation, bond lengths, bond angles, and other structural parameters. Unfortunately, specific information regarding the molecular structure of “(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and other related properties. Unfortunately, specific information about the physical and chemical properties of “(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is not available in the search results .科学的研究の応用

Oxazolidinones: Novel Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents, characterized by a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against a broad range of significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, has demonstrated high oral bioavailability and favorable pharmacokinetic and toxicity profiles, showcasing significant promise as an alternative for treating serious infections due to resistant gram-positive organisms (Diekema & Jones, 2000).

Stereochemistry and Pharmacological Profile

The stereochemistry of certain pharmacological agents, including those with structures akin to oxazolidinones, significantly influences their biological activity. For example, enantiomerically pure derivatives of pyrrolidin-2-one have been explored for their ability to facilitate memory processes and attenuate cognitive function impairment. Such studies underline the direct relationship between the configuration of stereocenters and the biological properties of these molecules, highlighting the necessity for drug substance purification from less active enantiomers to harness their pharmacological advantages (Veinberg et al., 2015).

Catalytic Non-Enzymatic Kinetic Resolution

In the realm of asymmetric synthesis, the resolution of racemates through catalytic non-enzymatic kinetic resolution has emerged as a critical approach for synthesizing chiral compounds. This method has seen significant advancements, offering high enantioselectivity and yield for both products and recovered starting materials, which is of great importance in asymmetric organic synthesis (Pellissier, 2011).

Role in Atherosclerosis

Oxidized phospholipids (OxPLs), which may be structurally related to compounds like oxazolidinones, have been implicated in the pathogenesis of atherosclerosis. These phospholipids accumulate in lesions and regulate over a thousand genes in endothelial cells, influencing both pro-atherogenic and anti-atherogenic processes. The identification of receptors and signaling pathways associated with OxPL action has improved our understanding of their role in atherosclerosis, suggesting a significant impact on all stages of the disease (Berliner & Watson, 2005).

作用機序

The mechanism of action of a compound typically refers to how it interacts with biological systems, such as its effects on enzymes, cellular processes, or metabolic pathways. Unfortunately, specific information about the mechanism of action of “(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is not available in the search results .

将来の方向性

The future directions for a compound could involve potential applications, ongoing research, and areas of interest for future studies. Unfortunately, specific information about the future directions of “(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is not available in the search results .

特性

IUPAC Name |

(4R)-3-[(3S)-3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-14(16-9-6-10-17(21)11-16)12-19(23)22-18(13-25-20(22)24)15-7-4-3-5-8-15/h3-11,14,18H,2,12-13,21H2,1H3/t14-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHQJRJVLJCKLK-KSSFIOAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652437 |

Source

|

| Record name | (4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174590-39-7 |

Source

|

| Record name | (4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

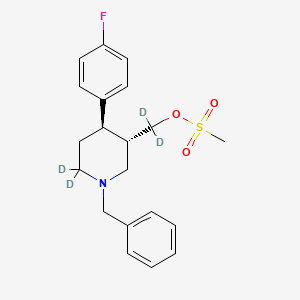

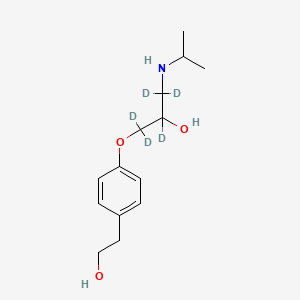

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

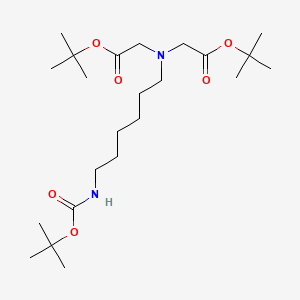

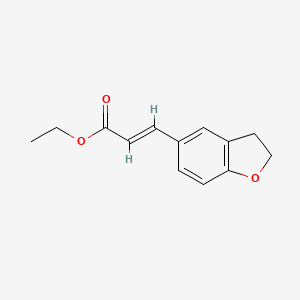

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/no-structure.png)

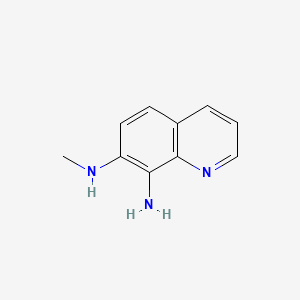

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)